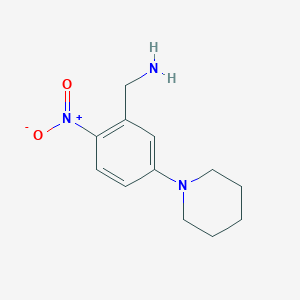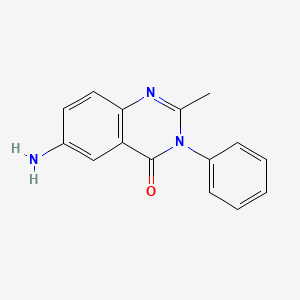![molecular formula C13H12O5 B3175913 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 96078-23-8](/img/structure/B3175913.png)
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
描述
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a chemical compound with the molecular formula C13H12O5. It is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
作用机制
Target of Action
It is known that the compound is used in the synthesis of photoactive derivatives of cellulose . These derivatives are water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .
Mode of Action
The compound interacts with its targets through a process of esterification. The biopolymer cellulose is mildly esterified with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This results in the formation of photoactive derivatives of cellulose .
Biochemical Pathways
The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes is a key process . This photochemistry may be used to control the properties of the new polysaccharide derivatives and is thus of interest in the design of smart materials .
Result of Action
The primary result of the action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is the formation of water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties . These photoactive derivatives of cellulose can undergo light-triggered photodimerization . This process can be used to control the properties of the new polysaccharide derivatives, making them potentially useful in the design of smart materials .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the light conditions in the environment can trigger the photodimerization of the chromene moieties of the photoactive polyelectrolytes .
生化分析
Biochemical Properties
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as esterases and oxidoreductases, facilitating the hydrolysis and oxidation-reduction processes. The compound’s interaction with proteins, particularly those involved in signal transduction pathways, highlights its potential in modulating cellular responses. Additionally, this compound can bind to nucleic acids, influencing gene expression and protein synthesis .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it has been observed to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential. In normal cells, the compound enhances cellular metabolism by upregulating key metabolic enzymes. Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, thereby affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, triggering a cascade of intracellular events. The compound can inhibit or activate enzymes, such as kinases and phosphatases, altering phosphorylation states and modulating signal transduction. Additionally, this compound affects gene expression by interacting with transcription factors and chromatin remodeling complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of metabolic pathways and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved immune response. At high doses, it can cause toxicity, manifesting as liver damage and oxidative stress. The threshold for these adverse effects is critical for determining safe and effective dosage ranges for potential therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound’s interaction with cofactors, such as NADH and FAD, underscores its role in redox reactions and energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These include organic anion transporters and albumin, which facilitate its movement across cellular membranes and its accumulation in target tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific organelles, such as mitochondria and the endoplasmic reticulum. These localizations are essential for its role in regulating cellular functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2
属性
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-5-12(14)18-11-6-9(3-4-10(7)11)17-8(2)13(15)16/h3-6,8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYRIQUHULSYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193050 | |
| Record name | 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96078-23-8 | |
| Record name | 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96078-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



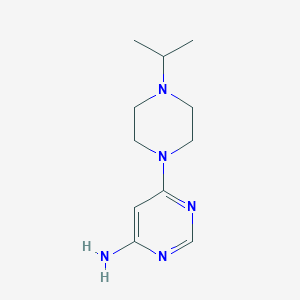
![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B3175840.png)
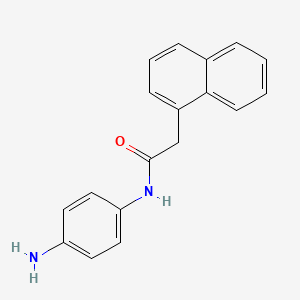
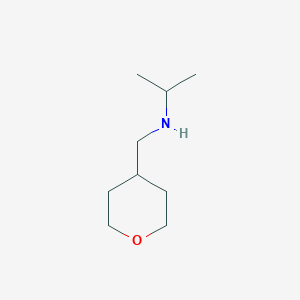

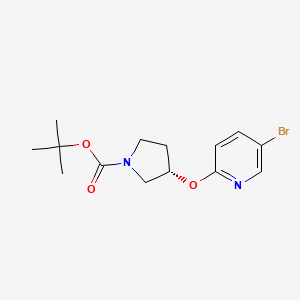

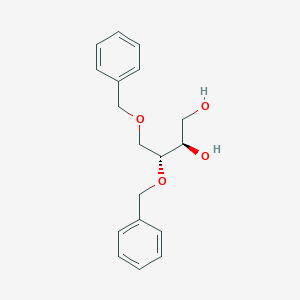
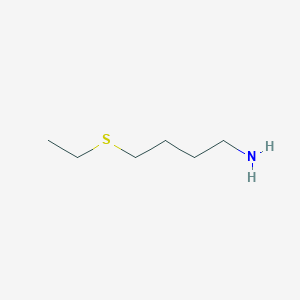
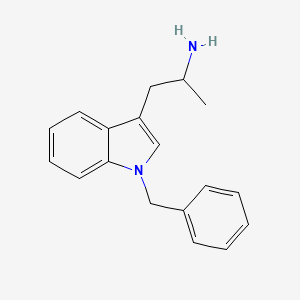
![5-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B3175918.png)
